2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a morpholino group, and a phenethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BrN3O3S/c29-22-8-6-21(7-9-22)26(33)19-36-28-30-25-11-10-23(31-14-16-35-17-15-31)18-24(25)27(34)32(28)13-12-20-4-2-1-3-5-20/h1-11,18H,12-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBBCXHMIRENKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylacetic acid to form 4-bromophenylacetic acid.
Thioether Formation: The bromophenyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Quinazolinone Ring Formation: The thioether intermediate undergoes cyclization with appropriate reagents to form the quinazolinone ring.
Morpholino and Phenethyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to the LasR receptor in Pseudomonas aeruginosa, preventing the activation of genes involved in virulence and biofilm formation . This inhibition disrupts bacterial communication and reduces pathogenicity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Uniqueness
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its morpholino group enhances solubility and bioavailability, while the bromophenyl and phenethyl groups contribute to its biological activity.
Biological Activity
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazolinone core, a bromophenyl group, and a morpholine ring. Its molecular formula is , and it possesses unique physicochemical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H26BrN3O4S |
| IUPAC Name | 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one |
| SMILES | CCCCCN1C(SCC(c(cc2)ccc2Br)=O)=Nc(ccc(N2CCOCC2)c2)c2C1=O |
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. A study demonstrated that it inhibits cell proliferation through the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
Antimicrobial Effects
The compound has been tested for its antimicrobial activity against several bacterial strains. In vitro studies showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL for various strains including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored, revealing its ability to reduce pro-inflammatory cytokines in cellular models. This suggests a possible therapeutic application in inflammatory diseases.
The mechanism of action involves the interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that the compound may inhibit certain kinases or modulate receptor activity, leading to altered cellular responses related to growth and survival.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was administered to various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations .
Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was conducted using standard strains. The compound exhibited significant antibacterial activity, particularly against Mycobacterium tuberculosis with an MIC value of 40 µg/mL. These findings support its potential use in treating infections caused by resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
